
2,4-Dichloro-6-methylthiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-methylbenzenethiol: is an organosulfur compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, along with a thiol group (-SH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylbenzenethiol typically involves the chlorination of 6-methylbenzenethiol. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature conditions. Another method involves the nucleophilic substitution reaction of 2,4-dichloro-6-methylbenzene with thiol reagents.
Industrial Production Methods: Industrial production of 2,4-Dichloro-6-methylbenzenethiol may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,4-Dichloro-6-methylbenzenethiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzene derivative with a reduced sulfur group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced benzene derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dichloro-6-methylbenzenethiol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of thiol-containing compounds on biological systems. It may also serve as a model compound for investigating the interactions of thiols with proteins and enzymes.
Industry: In the industrial sector, 2,4-Dichloro-6-methylbenzenethiol can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for use in various chemical processes and formulations.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-methylbenzenethiol involves its reactivity as a thiol compound. Thiols are known to participate in redox reactions, where they can act as reducing agents. The compound can interact with various molecular targets, including proteins and enzymes, through the formation of disulfide bonds or by modifying cysteine residues in proteins. These interactions can affect the structure and function of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2,4-Dichlorobenzenethiol: Similar structure but lacks the methyl group.
2,6-Dichlorobenzenethiol: Similar structure but with chlorine atoms in different positions.
4-Chloro-2-methylbenzenethiol: Similar structure but with only one chlorine atom.
Uniqueness: 2,4-Dichloro-6-methylbenzenethiol is unique due to the specific positioning of its chlorine atoms and the presence of a methyl group. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H6Cl2S |
|---|---|
Peso molecular |
193.09 g/mol |
Nombre IUPAC |
2,4-dichloro-6-methylbenzenethiol |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
Clave InChI |
GCHOVFPRKOSQCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1S)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


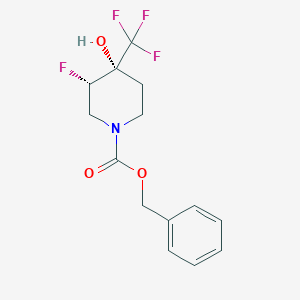
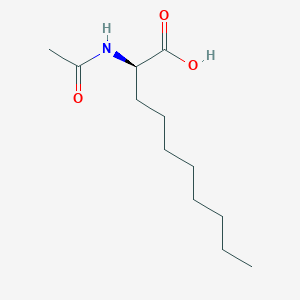
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
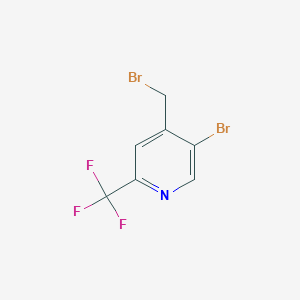
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
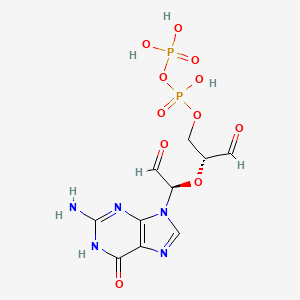
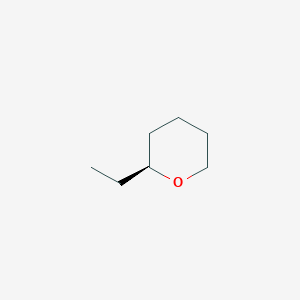
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)

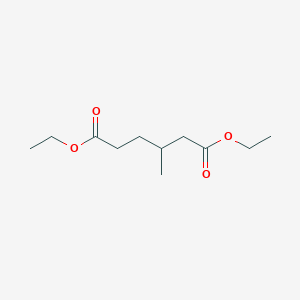
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
